Tricosanoyl ethanolamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(2-hydroxyethyl)tricosanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H51NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25(28)26-23-24-27/h27H,2-24H2,1H3,(H,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRQXTUCHBFZII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

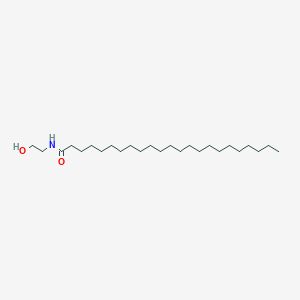

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(=O)NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H51NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70560545 |

Source

|

| Record name | N-(2-Hydroxyethyl)tricosanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171022-15-4 |

Source

|

| Record name | N-(2-Hydroxyethyl)tricosanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of Tricosanoyl Ethanolamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricosanoyl ethanolamide is a member of the N-acylethanolamine (NAE) family of bioactive lipids. NAEs are endogenous signaling molecules involved in a wide range of physiological processes. While shorter-chain NAEs like anandamide (B1667382) and palmitoylethanolamide (B50096) have been extensively studied, the biosynthesis and function of very-long-chain saturated NAEs such as this compound are less well understood. This technical guide provides a comprehensive overview of the core synthesis pathway of this compound, detailing the key enzymes, substrates, and experimental methodologies used to study this process.

Core Synthesis Pathway

The biosynthesis of this compound, like other NAEs, is a multi-step enzymatic process that begins with membrane phospholipids. The primary and most well-characterized pathway involves two key enzymatic steps: N-acylation of a phosphatidylethanolamine (B1630911) (PE) molecule to form N-tricosanoyl-phosphatidylethanolamine (NTPE), followed by the cleavage of NTPE to release this compound.

Step 1: Formation of N-Tricosanoyl-phosphatidylethanolamine (NTPE)

The initial step in the synthesis of this compound is the transfer of a tricosanoyl group to the head group of a phosphatidylethanolamine (PE) molecule. This reaction is catalyzed by an N-acyltransferase (NAT) . There are two main classes of NATs involved in NAE biosynthesis:

-

Ca2+-dependent N-acyltransferases: These enzymes, such as a cytosolic phospholipase A2 epsilon (cPLA2ε), are activated by calcium ions.

-

Ca2+-independent N-acyltransferases: This family of enzymes, known as phospholipase A and acyltransferases (PLAATs), do not require calcium for their activity.

The specific NAT that preferentially utilizes a tricosanoyl group donor (e.g., a phospholipid containing tricosanoic acid at the sn-1 position or tricosanoyl-CoA) for the N-acylation of PE to form NTPE has not been definitively identified. However, the general mechanism involves the transfer of the tricosanoyl acyl chain to the amino group of PE.

Step 2: Release of this compound from NTPE

The final step in the synthesis of this compound is the hydrolysis of the glycerophosphate-ethanolamine bond of NTPE. This reaction is primarily catalyzed by N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) .[1] NAPE-PLD is a zinc metallohydrolase that cleaves the phosphodiester bond of NAPE to yield an NAE and phosphatidic acid.[2]

Studies involving NAPE-PLD knockout mice have demonstrated a significant and dramatic reduction (over five-fold) in the levels of very-long-chain NAEs (those with acyl chains of 20 carbons or more), including this compound.[3] This provides strong evidence that NAPE-PLD is the principal enzyme responsible for the production of this class of NAEs.[3]

While NAPE-PLD is considered the major pathway, alternative, NAPE-PLD-independent pathways for NAE synthesis have been identified. These multi-step pathways may involve enzymes such as glycerophosphodiesterases (GDE1, GDE4, GDE7) and α/β-hydrolase domain-containing protein 4 (ABHD4). However, their specific contribution to the synthesis of very-long-chain NAEs like this compound remains to be fully elucidated.

Signaling Pathway Diagram

References

- 1. N-acyl phosphatidylethanolamine-specific phospholipase D - Wikipedia [en.wikipedia.org]

- 2. Structure of human NAPE-PLD: regulation of fatty-acid ethanolamide biosynthesis by bile acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inactivation of N-Acyl Phosphatidylethanolamine Phospholipase D Reveals Multiple Mechanisms for the Biosynthesis of Endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

Tricosanoyl Ethanolamide: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricosanoyl ethanolamide is a long-chain saturated N-acylethanolamine (NAE), a class of endogenous lipid mediators.[1][2] NAEs are known to play significant roles in various physiological processes, and some, like anandamide, are well-characterized endocannabinoids.[3][4] this compound, with its 23-carbon acyl chain, is one of the lesser-studied members of this family.[5][6] Its biological significance is yet to be fully elucidated, but its structural similarity to other bioactive NAEs, such as palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA), suggests potential roles in inflammation, pain modulation, and energy metabolism.[7][8][9] This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its discovery, isolation, and characterization, with detailed experimental protocols and pathway diagrams to aid researchers in this field.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Formal Name | N-(2-hydroxyethyl)-tricosanamide | [2] |

| CAS Number | 171022-15-4 | [2] |

| Molecular Formula | C25H51NO2 | [2] |

| Formula Weight | 397.7 g/mol | [2] |

| Appearance | Crystalline solid | [1][2] |

| Purity | ≥98% (commercially available) | [1][2] |

| Solubility | Chloroform (B151607): 1 mg/ml | [2] |

| Storage Temperature | -20°C | [2] |

| Stability | ≥ 2 years at -20°C | [2] |

Discovery and Endogenous Occurrence

The discovery of individual N-acylethanolamines has often been the result of broad lipidomic profiling of biological tissues. While the specific first report on the discovery of this compound is not well-documented in readily available literature, its existence as an endogenous metabolite has been inferred from global metabolite profiling studies aimed at assigning endogenous substrates to enzymes.[2][10] The general enzymatic pathways for the synthesis of fatty acid amides by microsomal enzymes were first described in the 1960s, laying the groundwork for the discovery of specific NAEs.[2][6][10]

The biosynthesis of NAEs, including presumably this compound, occurs through the hydrolysis of N-acyl-phosphatidylethanolamine (NAPE) precursors by a NAPE-specific phospholipase D (NAPE-PLD).[8][11] An alternative pathway involves a multi-step process with the sequential removal of the phosphate (B84403) and glycerol (B35011) groups from NAPE.[11] The degradation of NAEs is primarily carried out by the enzyme fatty acid amide hydrolase (FAAH), which breaks them down into the corresponding fatty acid and ethanolamine (B43304).[8][11]

Experimental Protocols

Isolation of this compound from Biological Tissues

The isolation of this compound from biological samples follows general protocols for lipid extraction. The Folch and Bligh-Dyer methods are commonly employed due to their efficiency in extracting a broad range of lipids.[12][13][14]

1. Lipid Extraction (Folch Method)

-

Objective: To extract total lipids, including this compound, from a biological tissue sample.

-

Materials:

-

Tissue sample (e.g., brain, liver, adipose tissue)

-

Chloroform

-

0.9% NaCl solution (saline)

-

Homogenizer

-

Centrifuge

-

Rotary evaporator

-

-

Protocol:

-

Weigh the frozen tissue sample and record the weight.

-

Add the tissue to a homogenizer with a 20-fold volume of a chloroform:methanol (2:1, v/v) mixture (e.g., for 1 g of tissue, use 20 mL of the solvent mixture).

-

Homogenize the tissue until a uniform suspension is obtained.

-

Filter the homogenate to remove solid debris.

-

Add 0.2 volumes of 0.9% NaCl solution to the filtrate (e.g., for 20 mL of filtrate, add 4 mL of saline).

-

Vortex the mixture thoroughly and centrifuge at low speed to facilitate phase separation.

-

Two phases will form: an upper aqueous phase and a lower organic phase containing the lipids.

-

Carefully collect the lower organic phase.

-

Wash the organic phase by adding a small volume of a methanol:water (1:1, v/v) mixture, vortexing, and centrifuging again.

-

Collect the lower organic phase and evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

-

The resulting lipid extract can be stored at -80°C for further analysis.

-

2. Solid-Phase Extraction (SPE) for NAE Enrichment

-

Objective: To enrich the NAE fraction from the total lipid extract.

-

Materials:

-

Total lipid extract

-

Silica (B1680970) SPE cartridge

-

Ethyl acetate (B1210297)

-

Methanol

-

-

Protocol:

-

Condition a silica SPE cartridge by washing with methanol followed by hexane.

-

Dissolve the lipid extract in a small volume of chloroform or hexane.

-

Load the dissolved extract onto the SPE cartridge.

-

Wash the cartridge with hexane to elute non-polar lipids.

-

Elute the NAE fraction with a mixture of ethyl acetate and hexane (e.g., 90:10, v/v).

-

Collect the eluate and evaporate the solvent.

-

Chemical Synthesis of this compound

While not widely reported, the synthesis of this compound can be achieved through the amidation of tricosanoic acid or its derivatives with ethanolamine. A general method adapted from the synthesis of other NAEs is provided below.[11][15][16]

-

Objective: To chemically synthesize this compound.

-

Materials:

-

Tricosanoyl chloride (or tricosanoic acid)

-

Ethanolamine

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Base (e.g., triethylamine)

-

-

Protocol:

-

Dissolve tricosanoyl chloride in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate flask, dissolve an excess of ethanolamine and the base in the same solvent.

-

Slowly add the tricosanoyl chloride solution to the ethanolamine solution with constant stirring at room temperature.

-

Allow the reaction to proceed for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent.

-

The crude product can be purified by column chromatography on silica gel.

-

Characterization by Analytical Techniques

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Objective: To identify and quantify this compound in a sample.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or QTRAP).

-

Chromatographic Conditions (Example):

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid.

-

Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over several minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40-50°C.

-

-

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Precursor Ion ([M+H]+): m/z 398.4.

-

Product Ion: m/z 62.1 (corresponding to the ethanolamine head group).

-

Collision Energy and other parameters: To be optimized for the specific instrument.

-

-

Quantification: Quantification is typically achieved by using a stable isotope-labeled internal standard (e.g., d4-tricosanoyl ethanolamide) and generating a calibration curve.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of synthesized or highly purified this compound.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve the purified compound in a deuterated solvent (e.g., CDCl3 or d5-pyridine).

-

Expected ¹H NMR Signals (based on the structure of NAEs):

-

A triplet around 0.88 ppm corresponding to the terminal methyl group of the acyl chain.

-

A broad multiplet around 1.25 ppm corresponding to the methylene (B1212753) protons of the acyl chain.

-

A triplet around 2.20 ppm corresponding to the methylene protons adjacent to the carbonyl group.

-

A multiplet around 3.40 ppm corresponding to the methylene protons of the ethanolamine group adjacent to the nitrogen.

-

A multiplet around 3.75 ppm corresponding to the methylene protons of the ethanolamine group adjacent to the hydroxyl group.

-

A broad singlet corresponding to the amide proton (NH).

-

A singlet corresponding to the hydroxyl proton (OH).

-

Putative Signaling Pathways

Direct experimental evidence for the signaling pathways of this compound is currently lacking. However, based on the well-established mechanisms of other long-chain saturated NAEs, particularly palmitoylethanolamide (PEA), we can hypothesize its potential biological targets.[7][14][17][18]

1. Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation.[18][19][20][21] Several NAEs, including PEA and OEA, are known to be endogenous ligands for PPARα.[7][18] Activation of PPARα by these lipids leads to the transcriptional regulation of genes involved in fatty acid oxidation and anti-inflammatory responses. Given its structural similarity to PEA, it is plausible that this compound also acts as a PPARα agonist.

References

- 1. This compound - Applications - CAT N°: 9001743 [bertin-bioreagent.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound 171022-15-4 | MCE [medchemexpress.cn]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. caymanchem.com [caymanchem.com]

- 11. N-Acylethanolamine - Wikipedia [en.wikipedia.org]

- 12. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. aocs.org [aocs.org]

- 15. Synthesis of linoleoyl ethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Activation and desensitization of TRPV1 channels in sensory neurons by the PPARα agonist palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Peroxisome proliferator-activated receptor alpha (PPARalpha) agonist treatment reverses PPARalpha dysfunction and abnormalities in hepatic lipid metabolism in ethanol-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Activation of Peroxisome Proliferator-Activated Receptors α and δ Synergizes with Inflammatory Signals to Enhance Adoptive Cell Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Long-Chain N-Acylethanolamines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain N-acylethanolamines (NAEs) are a class of endogenous lipid signaling molecules that play crucial roles in a multitude of physiological processes. Structurally, they consist of a fatty acid linked to an ethanolamine (B43304) head group via an amide bond. The length and degree of saturation of the fatty acid chain dictate the specific biological activity of each NAE. While N-arachidonoylethanolamine (anandamide), a well-known endocannabinoid, has been extensively studied for its psychoactive effects, a growing body of research highlights the therapeutic potential of other long-chain NAEs in inflammation, pain, neuroprotection, and metabolic regulation.[1][2] These non-cannabinoid NAEs, such as palmitoylethanolamide (B50096) (PEA), oleoylethanolamide (OEA), and stearoylethanolamine (SEA), exert their effects through a variety of receptor targets, including peroxisome proliferator-activated receptors (PPARs), transient receptor potential (TRP) channels, and orphan G protein-coupled receptors (GPCRs).[3] This in-depth technical guide provides a comprehensive overview of the biological activity of long-chain NAEs, with a focus on their signaling pathways, quantitative pharmacological data, and the experimental methodologies used to study them.

Quantitative Pharmacological Data of Long-Chain N-Acylethanolamines

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of various long-chain NAEs at their primary molecular targets. This data is essential for understanding the structure-activity relationships and for the rational design of novel therapeutics targeting these signaling pathways.

Table 1: Receptor Binding Affinities (Ki) of Long-Chain N-Acylethanolamines

| N-Acylethanolamine | Receptor | Species | Ki (nM) | Reference(s) |

| Anandamide (AEA) | CB1 | Human | 89 | [4] |

| CB2 | Human | 371 | [4] | |

| Palmitoylethanolamide (PEA) | CB1 | Human | > 30,000 | [5] |

| CB2 | Human | 19,800 | [5] | |

| Oleoylethanolamide (OEA) | CB1 | Human | > 30,000 | |

| CB2 | Human | > 30,000 |

Table 2: Functional Potencies (EC50/IC50) of Long-Chain N-Acylethanolamines

| N-Acylethanolamine | Receptor/Enzyme | Assay Type | Species | EC50/IC50 (nM) | Reference(s) |

| Anandamide (AEA) | CB1 | [35S]GTPγS binding | Rat | 27 | [4] |

| CB2 | [35S]GTPγS binding | Human | 31 | [4] | |

| GPR55 | Calcium mobilization | Human | 18 | [4] | |

| TRPV1 | Calcium influx | Rat | pKi = 5.68 | [4] | |

| Palmitoylethanolamide (PEA) | PPARα | Reporter gene | Human | 3,000 | [5] |

| GPR55 | β-arrestin recruitment | Human | 4 | [5] | |

| Oleoylethanolamide (OEA) | PPARα | Reporter gene | Human | 120 | |

| GPR55 | [35S]GTPγS binding | Human | 440 | ||

| N-Docosahexaenoylethanolamine (DHEA) | GPR110 | cAMP production | Mouse | 2-5 | [6] |

Signaling Pathways of Long-Chain N-Acylethanolamines

Long-chain NAEs modulate a complex network of signaling pathways to exert their physiological effects. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involved in NAE biosynthesis, degradation, and receptor-mediated signaling.

Biosynthesis and Degradation of N-Acylethanolamines

The cellular levels of NAEs are tightly regulated by the coordinated action of biosynthetic and degradative enzymes. The primary biosynthetic route involves the formation of N-acyl-phosphatidylethanolamine (NAPE) from phosphatidylethanolamine (B1630911) (PE) and a fatty acyl donor, followed by the cleavage of NAPE by NAPE-specific phospholipase D (NAPE-PLD) to yield the corresponding NAE.[2] Degradation is primarily mediated by fatty acid amide hydrolase (FAAH) and, for some NAEs like PEA, by N-acylethanolamine-hydrolyzing acid amidase (NAAA).[2]

Endocannabinoid Signaling Pathway

Anandamide (AEA) is a key long-chain NAE that acts as an endocannabinoid. It primarily signals through the cannabinoid receptors CB1 and CB2, which are G protein-coupled receptors. Activation of these receptors leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways, ultimately affecting neurotransmitter release and cellular processes.[7]

PPARα Signaling Pathway

Several long-chain NAEs, most notably PEA and OEA, are potent agonists of the nuclear receptor PPARα.[3] Upon ligand binding, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the transcriptional regulation of genes involved in lipid metabolism and inflammation.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the biological activity of long-chain NAEs.

Quantification of N-Acylethanolamines by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of NAEs in biological samples.

1. Sample Preparation and Lipid Extraction:

-

Tissue Homogenization: Homogenize frozen tissue samples in a 2:1 (v/v) mixture of chloroform:methanol containing deuterated internal standards (e.g., PEA-d4, OEA-d4, AEA-d8).

-

Liquid-Liquid Extraction: Add water to the homogenate to induce phase separation. Centrifuge the mixture and collect the lower organic phase containing the lipids.

-

Solid-Phase Extraction (SPE): For cleaner samples, the dried lipid extract can be reconstituted and loaded onto a silica (B1680970) SPE cartridge. After washing with a non-polar solvent, elute the NAEs with a more polar solvent mixture (e.g., 9:1 chloroform:methanol).

-

Solvent Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Chromatography: Use a reverse-phase C18 column to separate the NAEs. A typical mobile phase system consists of water with 0.1% formic acid (A) and acetonitrile/isopropanol with 0.1% formic acid (B). A gradient elution from low to high organic content is used.

-

Mass Spectrometry: Employ electrospray ionization (ESI) in positive mode. Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring the specific precursor-to-product ion transitions for each NAE and its corresponding internal standard.

3. Data Analysis:

-

Quantify the amount of each NAE by calculating the peak area ratio of the endogenous analyte to its deuterated internal standard.

-

Normalize the data to the tissue weight or protein concentration of the sample.

Radioligand Binding Assays for Cannabinoid Receptors

Radioligand binding assays are used to determine the affinity (Ki) of NAEs for cannabinoid receptors.

1. Membrane Preparation:

-

Homogenize cells or tissues expressing the receptor of interest in a cold lysis buffer.

-

Centrifuge the homogenate at a low speed to remove debris.

-

Pellet the membranes by high-speed centrifugation.

-

Wash the membrane pellet and resuspend it in a binding buffer.

2. Binding Assay:

-

Incubate the membrane preparation with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP55,940) and varying concentrations of the unlabeled NAE (competitor).

-

Incubate at a specific temperature (e.g., 30°C) for a defined period to reach equilibrium.

-

Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

3. Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to obtain a competition curve.

-

Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

PPARα Transactivation Assay

This cell-based assay measures the ability of NAEs to activate the transcriptional activity of PPARα.

1. Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or HepG2) that does not endogenously express high levels of PPARα.

-

Co-transfect the cells with two plasmids:

-

An expression vector for human or mouse PPARα.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a peroxisome proliferator response element (PPRE).

-

2. Compound Treatment:

-

After transfection, treat the cells with varying concentrations of the NAE of interest for 24 hours. Include a known PPARα agonist (e.g., WY-14643) as a positive control and a vehicle control (e.g., DMSO).

3. Luciferase Assay:

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

To control for transfection efficiency, a co-transfected plasmid expressing Renilla luciferase can be used for normalization.

4. Data Analysis:

-

Calculate the fold induction of luciferase activity relative to the vehicle control.

-

Plot the fold induction against the logarithm of the NAE concentration to generate a dose-response curve and determine the EC50 value.

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Activity Assay

This assay measures the enzymatic activity of NAAA, a key enzyme in the degradation of PEA.

1. Enzyme Source:

-

Use cell lysates or tissue homogenates known to express NAAA. To distinguish NAAA activity from FAAH activity, assays are typically performed at an acidic pH (around 4.5-5.0), which is optimal for NAAA and inhibits FAAH.

2. Assay Procedure:

-

Incubate the enzyme source with a fluorogenic NAAA substrate (e.g., PAMCA - N-(4-methyl-2-oxo-chromen-7-yl)-hexadecanamide) in an appropriate assay buffer at 37°C.

-

The hydrolysis of the substrate by NAAA releases a fluorescent product (7-amino-4-methylcoumarin).

-

Measure the increase in fluorescence over time using a fluorescence plate reader.

3. Data Analysis:

-

Calculate the rate of the enzymatic reaction from the linear phase of the fluorescence increase.

-

To test for inhibition, pre-incubate the enzyme with various concentrations of a test compound before adding the substrate and measure the reduction in the reaction rate to determine the IC50 value.

Conclusion

Long-chain N-acylethanolamines represent a diverse and promising class of lipid signaling molecules with significant therapeutic potential. Their ability to modulate key physiological pathways involved in inflammation, pain, and metabolism through a variety of receptor targets makes them attractive candidates for drug development. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers and scientists working to further elucidate the complex biology of these fascinating molecules and to translate this knowledge into novel therapeutic strategies. The continued exploration of the NAE signaling system will undoubtedly uncover new insights into human health and disease.

References

- 1. Diagram of endocannabinoid biosynthesis and mode of action of the endocannabinoid system within a neuron [pfocr.wikipathways.org]

- 2. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Receptors for acylethanolamides—GPR55 and GPR119 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anandamide | CB and TRPV1 Receptor Agonist | Tocris Bioscience [tocris.com]

- 5. rndsystems.com [rndsystems.com]

- 6. Orphan GPR110 (ADGRF1) targeted by N-docosahexaenoylethanolamine in development of neurons and cognitive function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Tricosanoyl Ethanolamide and its Interaction with Lipid Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricosanoyl ethanolamide is a long-chain N-acylethanolamine (NAE), a class of lipid signaling molecules with emerging roles in various physiological processes. While the biological functions of shorter-chain NAEs are increasingly understood, the specific interactions of very long-chain species like this compound with cellular lipid membranes remain an area of active investigation. This technical guide provides a comprehensive overview of the current understanding and experimental approaches to studying the interplay between this compound and lipid bilayers. We consolidate the known biophysical effects of related long-chain NAEs, present detailed experimental protocols for characterization, and outline the potential signaling pathways that may be modulated by its membrane interactions. This document is intended to serve as a foundational resource for researchers aiming to elucidate the precise role of this compound in cellular function and its potential as a therapeutic agent.

Introduction to this compound

This compound, also known as N-(2-hydroxyethyl)tricosanamide, is a fatty acid amide composed of a 23-carbon saturated acyl chain (tricosanoic acid) linked to an ethanolamine (B43304) headgroup.[1] It belongs to the family of N-acylethanolamines (NAEs), which are endogenous lipid mediators involved in a wide array of biological functions.[2] While the relative importance of this specific very long-chain ethanolamide is yet to be fully determined, its structural similarity to other well-characterized NAEs suggests potential involvement in endocannabinoid signaling and other lipid-mediated pathways.[2][3]

The interaction of NAEs with the lipid bilayer is a critical aspect of their biological activity, influencing their availability to receptors and their direct effects on membrane properties. Understanding these interactions is paramount for developing a complete picture of their physiological roles and pharmacological potential.

Biophysical Effects on Lipid Membranes: A Predictive Overview

Direct experimental data on the biophysical effects of this compound on lipid membranes is currently limited. However, based on studies of other long-chain NAEs, we can predict its likely impact on key membrane properties.

Membrane Fluidity

Long-chain acylamides have been shown to modulate membrane fluidity. For instance, N-oleylethanolamine can decrease the polarization of diphenylhexatriene (DPH) in phospholipid vesicles, indicating an increase in membrane fluidity.[4] It is plausible that this compound, with its very long saturated acyl chain, may have a more complex effect, potentially increasing order in the deeper hydrophobic core of the bilayer while fluidizing the region closer to the headgroups.

Table 1: Predicted Effects of this compound on Membrane Fluidity

| Parameter | Predicted Effect of this compound | Rationale based on other NAEs |

| Fluorescence Anisotropy (e.g., with DPH) | Decrease or complex biphasic effect | Other long-chain NAEs can increase membrane fluidity.[4] The very long saturated chain may induce ordering. |

| Order Parameter (from NMR or MD simulations) | Increase in the acyl chain region | Long saturated chains tend to increase lipid packing and order. |

Phase Behavior

The incorporation of exogenous lipids like NAEs can alter the phase transition behavior of lipid bilayers. N-oleylethanolamine has been observed to cause a concentration-dependent decrease in the phase transition temperature of dimyristoylphosphatidylcholine (B1235183) (DMPC) and dipalmitoylphosphatidylcholine (DPPC) vesicles.[4] this compound, due to its long saturated chain, might be expected to have a significant impact on the main phase transition (Tm) and the pre-transition of phosphatidylcholine bilayers.

Table 2: Predicted Effects of this compound on Lipid Phase Transitions

| Parameter | Predicted Effect of this compound | Rationale based on other Lipids |

| Main Phase Transition Temperature (Tm) | Decrease or Broadening | Incorporation of foreign lipids disrupts the cooperative melting of the bilayer.[4] |

| Transition Enthalpy (ΔH) | Decrease | Indicates a reduction in the cooperativity of the phase transition. |

| Pre-transition | Attenuation or Abolition | The pre-transition is sensitive to the presence of impurities in the lipid bilayer. |

Experimental Protocols for Studying this compound-Membrane Interactions

To facilitate further research, this section provides detailed methodologies for key experiments to characterize the interaction of this compound with lipid membranes.

Synthesis and Purification of this compound

A common method for synthesizing NAEs is through the amidation of a fatty acid methyl ester with ethanolamine, catalyzed by a base such as sodium methoxide (B1231860).[5]

Protocol 3.1.1: Synthesis of this compound

-

Reactants: Tricosanoic acid methyl ester and ethanolamine.

-

Catalyst: Sodium methoxide in methanol.

-

Reaction: Dissolve tricosanoic acid methyl ester in an excess of ethanolamine. Add the sodium methoxide catalyst.

-

Incubation: Stir the reaction mixture at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 1-2 hours).

-

Purification: After the reaction, remove the excess ethanolamine under vacuum. The product can be further purified by recrystallization or silica (B1680970) gel chromatography.

-

Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Preparation of Liposomes

Liposomes (unilamellar or multilamellar vesicles) are commonly used as model membrane systems.

Protocol 3.2.1: Liposome (B1194612) Preparation by Film Hydration and Extrusion

-

Lipid Mixture: Prepare a solution of the desired lipids (e.g., DPPC, POPC) and this compound in a suitable organic solvent (e.g., chloroform).

-

Film Formation: Evaporate the solvent in a round-bottom flask under a stream of nitrogen gas to form a thin lipid film on the inner surface. Further dry the film under vacuum for at least 2 hours to remove residual solvent.

-

Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS, HEPES) by vortexing or gentle agitation at a temperature above the Tm of the lipid mixture. This will form multilamellar vesicles (MLVs).

-

Extrusion (for Large Unilamellar Vesicles - LUVs): To obtain LUVs of a defined size, subject the MLV suspension to multiple passes through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a lipid extruder.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to study the effect of this compound on the phase transitions of lipid bilayers.[6][7]

Protocol 3.3.1: DSC Analysis of Liposomes

-

Sample Preparation: Prepare liposome suspensions (MLVs or LUVs) with and without varying concentrations of this compound.

-

DSC Measurement: Load a precise volume of the liposome suspension into the sample pan of the DSC instrument. Use the same volume of buffer in the reference pan.

-

Thermal Scan: Heat and cool the sample and reference pans at a constant rate (e.g., 1-2°C/min) over a temperature range that encompasses the phase transition(s) of the lipid mixture.

-

Data Analysis: Analyze the resulting thermograms to determine the Tm and the enthalpy (ΔH) of the phase transitions.

Fluorescence Anisotropy

This technique is used to measure changes in membrane fluidity upon the incorporation of this compound.[4][8]

Protocol 3.4.1: Steady-State Fluorescence Anisotropy Measurement

-

Probe Incorporation: Prepare liposomes containing a fluorescent probe such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH). This can be done by adding the probe to the initial lipid mixture.

-

Sample Preparation: Prepare a series of liposome suspensions with varying concentrations of this compound.

-

Fluorescence Measurement: Use a spectrofluorometer equipped with polarizers to measure the fluorescence anisotropy of the probe in each sample at a controlled temperature.

-

Data Analysis: A decrease in fluorescence anisotropy indicates an increase in membrane fluidity, while an increase suggests a more ordered membrane.

Potential Signaling Pathways Modulated by this compound

The interaction of this compound with the lipid membrane can influence cellular signaling in several ways: by directly altering membrane properties, by interacting with membrane-embedded proteins, or by serving as a precursor for other signaling molecules.

Endocannabinoid System

As an NAE, this compound is structurally related to the endocannabinoid anandamide.[2] It may interact with cannabinoid receptors (CB1 and CB2) or modulate the activity of enzymes that metabolize endocannabinoids, such as fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA).[3][9]

Caption: Predicted interaction of this compound with the endocannabinoid system.

Nuclear Receptor Activation

Some NAEs are known to activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression.[3] this compound could potentially act as a ligand for PPARs, thereby influencing metabolic and inflammatory pathways.

Caption: Hypothetical pathway of PPAR activation by this compound.

Concluding Remarks

This compound represents an understudied member of the N-acylethanolamine family with the potential for unique biological activities owing to its very long acyl chain. A thorough understanding of its interaction with lipid membranes is a crucial first step in elucidating its physiological functions. The experimental protocols and predictive frameworks provided in this guide are intended to catalyze further research in this area. Future studies employing a combination of biophysical techniques and cell-based assays will be essential to fully characterize the role of this compound in health and disease, and to explore its therapeutic potential.

References

- 1. biolinscientific.com [biolinscientific.com]

- 2. caymanchem.com [caymanchem.com]

- 3. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescence anisotropy studies on the interaction of the short chain n-alkanols with stratum corneum lipid liposomes (SCLL) and distearoylphosphatidylcholine (DSPC)/distearoylphosphatidic acid (DSPA) liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 6. Shedding light on the structural properties of lipid bilayers using molecular dynamics simulation: a review study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Optimization of cryo-electron microscopy for quantitative analysis of lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Use of fluorescent probes to monitor molecular order and motions within liposome bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibition, but Not Fatty Acid Amide Hydrolase Inhibition, Prevents the Development of Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Tricosanoyl Ethanolamide: A Technical Guide to its Metabolic Pathway

. The initial search has revealed that Tricosanoyl ethanolamide is a type of N-acylethanolamine (NAE), a class of bioactive lipids that includes more well-known compounds like anandamide. The general metabolic pathway for NAEs involves biosynthesis from N-acyl-phosphatidylethanolamines (NAPEs) and degradation by fatty acid amide hydrolase (FAAH). However, specific details for the tricosanoyl (C23) variant are scarce. The search results provide a good general overview of NAE metabolism but lack specific quantitative data, detailed experimental protocols for this compound itself, and specific enzymes involved in its direct synthesis and degradation. Therefore, the next steps need to focus on finding more specific information.. The search results from step 2 have provided a good general framework for the metabolic pathway of N-acylethanolamines (NAEs), which includes this compound. It's clear that the biosynthesis primarily involves the formation of N-acyl-phosphatidylethanolamine (NAPE) followed by its hydrolysis to the corresponding NAE. The key enzyme in the final step is often N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), but alternative pathways exist. For degradation, fatty acid amide hydrolase (FAAH) is the main enzyme.

However, there is a significant lack of information specific to this compound. The substrate specificities of the involved enzymes (N-acyltransferases, NAPE-PLD, FAAH) for a C23:0 acyl chain are not detailed. Furthermore, no quantitative data (e.g., enzyme kinetics, tissue concentrations) or specific experimental protocols for analyzing this compound have been found.

To fulfill the user's request for an in-depth technical guide, I need to find this specific information. The next steps will focus on more targeted searches for these missing pieces of data.. The search results from step 3 provided some valuable information regarding experimental protocols for enzymes in the NAE metabolic pathway, specifically NAPE-PLD and FAAH. There are established methods using radioactive or fluorescent substrates for NAPE-PLD activity assays and various approaches for FAAH kinetics. Mass spectrometry is highlighted as a key technique for quantifying NAEs. However, a significant gap remains: there's still no specific quantitative data (enzyme kinetics, tissue levels) or detailed experimental protocols for this compound or its direct precursors. The substrate specificity of the involved enzymes for a C23:0 acyl chain is not defined in the retrieved results. Therefore, I need to continue searching for this specific information to fulfill the user's request.. The searches have provided a solid foundation for the general metabolic pathway of N-acylethanolamines (NAEs), which is the class of lipids this compound belongs to. We have information on the key enzymes involved in biosynthesis (N-acyltransferases, NAPE-PLD) and degradation (FAAH). We've also found general protocols for quantifying NAEs using mass spectrometry and for assaying the activity of the involved enzymes.

However, there is a persistent lack of information specifically for this compound. Quantitative data, such as its concentration in tissues or the kinetic parameters of the enzymes with this specific substrate, is still missing. While general protocols are available, specific details for optimizing these for a C23:0 NAE are not. One search result did mention the detection of this compound in a lipidomics analysis, which is a crucial piece of evidence for its endogenous presence.

Given this, the next steps will be to finalize the content by synthesizing the general pathway information and adapting the general protocols to be specific for this compound where possible. I will also need to create the DOT language diagrams and structure the available information into the requested whitepaper format. Since direct quantitative data for this compound is not available, I will have to create tables that can be populated with data for other NAEs as a reference and indicate that data for this compound is yet to be determined.

I believe I have enough information to construct the requested technical guide by combining the general pathway knowledge with the specific (though limited) information found on this compound and adapting existing protocols.

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a long-chain N-acylethanolamine (NAE), a class of endogenous bioactive lipids. While less studied than other NAEs like anandamide, understanding its metabolic pathway is crucial for elucidating its potential physiological roles and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the core metabolic pathways of this compound, including its biosynthesis and degradation, supported by experimental protocols and pathway visualizations.

Biosynthesis of this compound

The primary route for the biosynthesis of this compound involves a two-step enzymatic process, beginning with the formation of N-tricosanoyl-phosphatidylethanolamine (NTPE), which is then hydrolyzed to yield this compound.

Step 1: Formation of N-Tricosanoyl-Phosphatidylethanolamine (NTPE)

The initial step is the transfer of a tricosanoyl (C23:0) fatty acid to the head group of a phosphatidylethanolamine (B1630911) (PE) molecule. This reaction is catalyzed by a Ca2+-dependent N-acyltransferase (NAT) . The specificity of NATs for very long-chain fatty acids like tricosanoic acid is an area of ongoing research.

Step 2: Hydrolysis of NTPE

The newly synthesized NTPE is then hydrolyzed to release this compound. The principal enzyme responsible for this step is N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) .[1] NAPE-PLD is a zinc metallohydrolase that catalyzes the cleavage of the glycerophosphate-ethanolamine bond in NAPEs.[1]

While NAPE-PLD is a major pathway, studies on NAPE-PLD knockout mice have revealed the existence of alternative, NAPE-PLD-independent pathways for NAE biosynthesis, particularly for polyunsaturated NAEs.[2] These alternative routes may also contribute to the formation of this compound, although their significance for saturated, very long-chain NAEs is less clear.

Degradation of this compound

The primary enzyme responsible for the degradation of this compound is Fatty Acid Amide Hydrolase (FAAH) . FAAH is a serine hydrolase that catalyzes the hydrolysis of the amide bond, breaking down this compound into tricosanoic acid and ethanolamine.[3][4]

Metabolic Pathway Diagrams

Caption: Metabolic pathway of this compound.

Quantitative Data

Quantitative data for this compound is limited. However, lipidomics analyses have confirmed its presence in biological samples.[5] The table below provides a template for the type of quantitative data that is essential for understanding the metabolism of this lipid, with examples from other NAEs for reference.

| Analyte | Tissue/Cell Type | Concentration (pmol/g or pmol/mg protein) | Method | Reference |

| This compound | Data not available | To be determined | LC-MS/MS | |

| Palmitoylethanolamide (PEA) | Mouse Brain | ~15 | LC-MS/MS | [2] |

| Oleoylethanolamide (OEA) | Mouse Brain | ~5 | LC-MS/MS | [2] |

| Anandamide (AEA) | Mouse Brain | ~1 | LC-MS/MS | [2] |

Experimental Protocols

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of this compound from biological tissues.

1. Sample Preparation and Lipid Extraction:

-

Homogenize frozen tissue samples in a solution of chloroform:methanol (2:1, v/v) containing a suitable deuterated internal standard (e.g., a custom-synthesized Tricosanoyl-d4-ethanolamide).

-

Induce phase separation by adding water and centrifuge to separate the organic and aqueous layers.

-

Collect the lower organic phase containing the lipids.

2. Solid-Phase Extraction (SPE) for Sample Cleanup (Recommended):

-

Load the dried and reconstituted lipid extract onto a pre-conditioned silica (B1680970) SPE cartridge.

-

Wash the cartridge with a non-polar solvent (e.g., chloroform) to remove neutral lipids.

-

Elute the NAEs with a more polar solvent mixture (e.g., chloroform:methanol, 9:1, v/v).

3. LC-MS/MS Analysis:

-

Evaporate the solvent from the eluate under a stream of nitrogen and reconstitute the lipid extract in the initial mobile phase.

-

Use a C18 reversed-phase column for chromatographic separation.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (v/v) with 0.1% formic acid.

-

A gradient elution from a lower to a higher percentage of mobile phase B is used to elute the NAEs.

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The specific MRM transition for this compound would be m/z 398.4 → 62.1.

-

4. Data Analysis:

-

Quantify the amount of this compound by comparing its peak area to that of the deuterated internal standard.

-

Normalize the data to the tissue weight or protein concentration.

Caption: Workflow for LC-MS/MS quantification.

Protocol 2: N-Acyltransferase (NAT) Activity Assay

This protocol describes a method to measure the activity of NATs, the enzymes responsible for the first step in this compound biosynthesis.

1. Enzyme Source:

-

Prepare cell lysates or microsomal fractions from tissues or cells of interest.

2. Reaction Mixture:

-

In a reaction vial, combine the cell lysate/microsomal protein, a specific concentration of Tricosanoyl-CoA, and a suitable concentration of phosphatidylethanolamine.

-

The reaction buffer should be optimized for pH and cofactors (e.g., Ca2+).

3. Incubation:

-

Incubate the reaction mixture at 37°C for a defined period.

4. Reaction Termination and Product Extraction:

-

Stop the reaction by adding an organic solvent mixture (e.g., chloroform:methanol).

-

Extract the lipid products as described in Protocol 1.

5. Product Quantification:

-

Quantify the amount of N-tricosanoyl-phosphatidylethanolamine (NTPE) formed using LC-MS/MS.

6. Data Analysis:

-

Calculate the NAT activity as the amount of NTPE produced per unit of protein per unit of time (e.g., pmol/mg/min).

Protocol 3: NAPE-PLD Activity Assay

This protocol outlines a method for measuring the activity of NAPE-PLD.

1. Enzyme Source:

-

Use cell lysates or membrane fractions from cells overexpressing NAPE-PLD or from tissues of interest.

2. Substrate:

-

Use a synthetic N-tricosanoyl-phosphatidylethanolamine (NTPE) substrate. Radiolabeled or fluorescently tagged substrates can also be employed for higher throughput screening.[6]

3. Reaction Mixture:

-

Combine the enzyme source with the NTPE substrate in a suitable buffer. The buffer should be optimized for pH and may contain detergents to solubilize the lipid substrate.

4. Incubation:

-

Incubate the reaction at 37°C for a specific time.

5. Product Detection:

-

Terminate the reaction and extract the lipids.

-

Quantify the amount of this compound produced using LC-MS/MS. If using a labeled substrate, detect the signal (radioactivity or fluorescence) corresponding to the product.

6. Data Analysis:

-

Express NAPE-PLD activity as the rate of product formation (e.g., nmol/mg/h).

Protocol 4: Fatty Acid Amide Hydrolase (FAAH) Activity Assay

This protocol describes a method to measure the activity of FAAH.

1. Enzyme Source:

-

Use cell lysates or membrane fractions from tissues or cells expressing FAAH.

2. Substrate:

-

Use this compound as the substrate.

3. Reaction Mixture:

-

Combine the enzyme source with this compound in an appropriate buffer.

4. Incubation:

-

Incubate the mixture at 37°C for a defined time.

5. Product Quantification:

-

Stop the reaction and extract the lipids.

-

Quantify the amount of tricosanoic acid produced using LC-MS/MS or GC-MS.

6. Data Analysis:

-

Calculate FAAH activity as the rate of substrate consumption or product formation.

Conclusion

The metabolic pathway of this compound follows the general principles of NAE biosynthesis and degradation. However, specific details regarding enzyme substrate specificities and in vivo concentrations remain to be fully elucidated. The experimental protocols provided in this guide offer a starting point for researchers to investigate the metabolism of this intriguing lipid mediator and to explore its potential roles in health and disease. Further research is warranted to populate the quantitative data tables and to refine our understanding of the regulation of the this compound metabolic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Inactivation of N-Acyl Phosphatidylethanolamine Phospholipase D Reveals Multiple Mechanisms for the Biosynthesis of Endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty acid amide hydrolase substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-Throughput Lipidomic Analysis of Fatty Acid Derived Eicosanoids and N-Acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective measurement of NAPE-PLD activity via a PLA1/2-resistant fluorogenic N-acyl-phosphatidylethanolamine analog - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the LC-MS/MS Detection of Tricosanoyl ethanolamide

Abstract

This document provides a comprehensive protocol for the sensitive and selective quantification of Tricosanoyl ethanolamide (TEA) in biological matrices, such as plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a long-chain N-acylethanolamine (NAE), a class of endogenous lipid signaling molecules with various physiological roles. This method employs a simple liquid-liquid extraction (LLE) for sample preparation and utilizes a reversed-phase chromatographic separation coupled with electrospray ionization (ESI) in positive mode, with detection performed via Multiple Reaction Monitoring (MRM). The described protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for TEA quantification.

Principle of the Method

The quantification of this compound is achieved by LC-MS/MS, the gold standard for analyzing endogenous lipids.[1] The workflow begins with the extraction of lipids from the biological sample using an organic solvent, along with the addition of a stable isotope-labeled internal standard (IS) to ensure accuracy. The extracted sample is then injected into a High-Performance Liquid Chromatography (HPLC) system, where this compound and the IS are separated from other matrix components on a reversed-phase C18 column.[2][3]

Following chromatographic separation, the analytes are ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer.[4] The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.[5] Quantification is based on the ratio of the analyte peak area to the internal standard peak area, plotted against a standard calibration curve.

General N-acylethanolamine (NAE) Metabolism

To provide context for the analysis, the general metabolic pathway for NAEs is illustrated below. NAEs, including this compound, are synthesized from membrane phospholipids (B1166683) and are primarily degraded by the enzyme Fatty Acid Amide Hydrolase (FAAH).

Caption: General metabolic pathway of N-acylethanolamines (NAEs).

Materials and Reagents

-

This compound analytical standard

-

This compound-d4 (or other suitable long-chain NAE-d4) internal standard

-

LC-MS grade Methanol, Acetonitrile, Water, and Isopropanol

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC eluent grade)

-

Ethyl acetate (HPLC grade)

-

Human plasma (or other biological matrix)

-

Microcentrifuge tubes (1.5 mL)

-

Glass autosampler vials (2 mL) with caps

Experimental Workflow

The overall experimental process from sample receipt to final data analysis is outlined in the diagram below. This workflow ensures reproducibility and minimizes potential sources of error.

Caption: Experimental workflow for this compound quantification.

Experimental Protocols

Preparation of Standards and Quality Control (QC) Samples

-

Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard (IS) in methanol.

-

Working Solutions: Create a series of working standard solutions by serially diluting the this compound stock solution with a 50:50 methanol/water mixture to prepare calibration standards.

-

Calibration Curve: Prepare calibration standards by spiking the appropriate working solutions into the blank biological matrix (e.g., plasma). A typical concentration range might be 0.1 to 100 ng/mL.

-

QC Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.[4]

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is optimized for a 100 µL plasma sample.

-

Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (e.g., 100 ng/mL) to each tube and vortex briefly.

-

Add 500 µL of ice-cold ethyl acetate to each tube.[6]

-

Vortex vigorously for 1 minute to ensure thorough mixing and extraction.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (~450 µL) to a new clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum centrifuge.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 75:25 Mobile Phase A:B).

-

Vortex for 30 seconds, then transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Recommended Condition |

| HPLC System | Agilent 1200 series or equivalent[7] |

| Column | Reversed-phase C18, 2.1 x 100 mm, 1.8 µm particle size[2] |

| Column Temperature | 40°C[7] |

| Mobile Phase A | 0.1% Formic Acid in Water[7] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Isopropanol (90:10, v/v) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Run Time | 10 minutes |

| Gradient Elution | See Table 2 below |

Table 2: LC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 25 | 75 |

| 1.0 | 25 | 75 |

| 6.0 | 0 | 100 |

| 8.0 | 0 | 100 |

| 8.1 | 25 | 75 |

| 10.0 | 25 | 75 |

Table 3: Mass Spectrometry (MS) Parameters

| Parameter | Recommended Condition |

| Mass Spectrometer | Triple Quadrupole (e.g., Sciex API 5000 or equivalent)[7] |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | 5000 V[7] |

| Source Temperature | 500°C[7] |

| Nebulizer Gas (GS1) | 30 psi |

| Turbo Gas (GS2) | 45 psi[7] |

| Curtain Gas | 35 psi[7] |

| Collision Gas (CAD) | 7 psi (Nitrogen)[7] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table 4 below |

Table 4: MRM Transitions for this compound (TEA)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | 398.4 | 62.1 | 50 | 25 |

| TEA-d4 (Internal Std.) | 402.4 | 62.1 | 50 | 25 |

| Note: These values are theoretical and must be optimized empirically on the specific mass spectrometer. |

Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peaks for the specific MRM transitions of this compound and the internal standard using the instrument's software.

-

Calibration Curve: Calculate the peak area ratio (Analyte Area / IS Area) for each calibration standard. Plot these ratios against the nominal concentrations of the standards.

-

Regression Analysis: Apply a linear regression with a 1/x weighting to the calibration curve. The coefficient of determination (R²) should be >0.99 for the curve to be accepted.[7]

-

Concentration Calculation: Determine the concentration of this compound in the unknown samples by back-calculating from their peak area ratios using the regression equation derived from the calibration curve.

Method Validation Summary

A full method validation should be performed according to regulatory guidelines. Key parameters are summarized below with typical acceptance criteria.

Table 5: Method Validation Parameters and Acceptance Criteria

| Parameter | Typical Acceptance Criteria |

| Linearity (R²) | ≥ 0.99 |

| Lower Limit of Quantitation (LLOQ) | Signal-to-Noise ratio ≥ 10; precision and accuracy within ±20% |

| Precision (CV%) | Within-run and between-run precision should be ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (% Bias) | Within-run and between-run accuracy should be within 85-115% of nominal values (80-120% at LLOQ)[6] |

| Matrix Effect & Recovery | Should be consistent and reproducible across different lots of the biological matrix. |

| Stability | Analyte stability should be demonstrated under various conditions (bench-top, freeze-thaw, long-term). |

Conclusion

The described LC-MS/MS method provides a selective, sensitive, and robust protocol for the quantification of this compound in biological matrices. The combination of efficient sample preparation, optimized chromatographic separation, and specific mass spectrometric detection allows for reliable analysis, making this method highly suitable for applications in lipidomics, clinical research, and drug development.

References

- 1. Advances in targeted liquid chromatography-tandem mass spectrometry methods for endocannabinoid and N-acylethanolamine quantification in biological matrices: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. euncl.org [euncl.org]

- 5. LC-MS-MS analysis of neutral eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous Assessment of Serum Levels and Pharmacologic Effects of Cannabinoids on Endocannabinoids and N-Acylethanolamines by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Tricosanoyl Ethanolamide Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricosanoyl ethanolamide (N-tricosanoylethanolamine) is a long-chain saturated N-acylethanolamine (NAE). NAEs are a class of endogenous lipid mediators involved in a variety of physiological processes. As a member of this family, this compound is structurally composed of tricosanoic acid, a 23-carbon saturated fatty acid, and ethanolamine (B43304). The study of specific long-chain NAEs is crucial for understanding their unique biological roles and potential therapeutic applications. The availability of high-purity standards is essential for accurate quantification in biological samples and for investigating their pharmacological properties.

This document provides a detailed protocol for the chemical synthesis of this compound as a reference standard. The described method is an adaptation of established procedures for the synthesis of other long-chain saturated N-acylethanolamines.

Experimental Protocols

Synthesis of this compound

This protocol details the synthesis of this compound from Tricosanoic acid and ethanolamine via an amidation reaction catalyzed by sodium methoxide (B1231860).

Materials:

-

Tricosanoic acid (≥98% purity)

-

Ethanolamine (≥99% purity)

-

Sodium methoxide (95% purity or as a solution in methanol)

-

Methanol (anhydrous)

-

Hexane (B92381) (ACS grade)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Tricosanoic acid (1.0 equivalent) in a minimal amount of anhydrous methanol.

-

Addition of Reactants: To the stirred solution, add an excess of ethanolamine (10-20 equivalents). The large excess of ethanolamine also serves as a solvent.

-

Catalyst Addition: Carefully add sodium methoxide (0.1-0.2 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 65-70°C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol 9:1 v/v). The reaction is typically complete within 2-4 hours.

-

Work-up and Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel.

-

Add hexane to dilute the mixture and wash with deionized water three times to remove the excess ethanolamine and sodium methoxide.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.

-

-

Recrystallization:

-

Dissolve the crude product in a minimal amount of hot hexane.

-

Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

-

Collect the crystalline this compound by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold hexane.

-

Dry the purified product under vacuum to remove any residual solvent.

-

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene (B1212753) protons of the ethanolamine moiety and the long alkyl chain of the tricosanoic acid.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon of the amide, the carbons of the ethanolamine group, and the distinct carbons of the long fatty acid chain.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or another soft ionization technique can be used to determine the molecular weight of the synthesized compound. The fragmentation pattern should be consistent with the structure of this compound, showing characteristic fragments of the ethanolamine headgroup.

-

Data Presentation

| Parameter | Value |

| Reactants | |

| Tricosanoic Acid | 1.0 eq |

| Ethanolamine | 10 - 20 eq |

| Sodium Methoxide | 0.1 - 0.2 eq |

| Reaction Conditions | |

| Solvent | Methanol (minimal), Ethanolamine (excess) |

| Temperature | 65 - 70 °C (Reflux) |

| Reaction Time | 2 - 4 hours |

| Expected Yield | 85 - 95% |

| Characterization Data | |

| ¹H NMR (predicted) | |

| δ ~0.88 ppm (t) | -CH₃ |

| δ ~1.25 ppm (br s) | -(CH₂)₂₀- |

| δ ~1.62 ppm (quintet) | -CH₂-CH₂-C=O |

| δ ~2.20 ppm (t) | -CH₂-C=O |

| δ ~3.38 ppm (q) | -NH-CH₂-CH₂-OH |

| δ ~3.72 ppm (t) | -NH-CH₂-CH₂-OH |

| δ ~6.0 ppm (br s) | -NH- |

| ¹³C NMR (predicted) | |

| δ ~14.1 ppm | -CH₃ |

| δ ~22.7 - 36.8 ppm | -(CH₂)₂₁- |

| δ ~42.3 ppm | -NH-CH₂- |

| δ ~62.3 ppm | -CH₂-OH |

| δ ~174.5 ppm | -C=O |

| Mass Spectrometry (ESI+) | |

| [M+H]⁺ (calculated) | 398.3998 g/mol |

| [M+Na]⁺ (calculated) | 420.3817 g/mol |

Mandatory Visualization

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols for Tricosanoyl Ethanolamide Administration in Animal Models

A Guideline for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature detailing the administration of tricosanoyl ethanolamide in animal models is currently limited. The following application notes and protocols are based on established methodologies for structurally related long-chain N-acyl ethanolamines (NAEs), such as palmitoylethanolamide (B50096) (PEA), oleoylethanolamide (OEA), and stearoylethanolamide (SEA). These protocols should be considered as a starting point and require optimization and validation for this compound.

Introduction

This compound is a long-chain N-acyl ethanolamine, a class of endogenous lipid mediators with diverse biological activities. While the specific functions of this compound are still under investigation, related NAEs have demonstrated significant anti-inflammatory, analgesic, neuroprotective, and metabolic effects in various animal models. These effects are often mediated through the activation of peroxisome proliferator-activated receptor-alpha (PPARα), and interactions with the endocannabinoid system, including cannabinoid receptors (CB1 and CB2) and transient receptor potential vanilloid 1 (TRPV1) channels. This document provides a comprehensive guide for the preclinical evaluation of this compound, drawing parallels from well-studied NAEs.

Quantitative Data Summary

The following tables summarize dosages and administration routes for related long-chain NAEs in different animal models, which can serve as a reference for designing studies with this compound.

Table 1: Intraperitoneal (i.p.) Administration of N-Acyl Ethanolamines in Rodent Models

| Compound | Animal Model | Dosage Range (mg/kg) | Observed Effects | Reference |

| Stearoylethanolamide (SEA) | Mice | Not specified | Neuroprotective, anti-inflammatory | [1] |

| Oleoylethanolamide (OEA) | Rats | 10 | Reduced hepatic oxidative and endoplasmic reticulum stress | [2] |

| Palmitoylethanolamide (PEA) | Rats | 100 | Reduced mechanical hyperalgesia | [3] |

Table 2: Oral (p.o.) Administration of N-Acyl Ethanolamines in Various Animal Models

| Compound | Animal Model | Dosage Range (mg/kg/day) | Formulation/Vehicle | Observed Effects | Reference |

| Stearoylethanolamide (SEA) | Mice | 25 | Not specified | Anorexic effect | [4] |

| Palmitoylethanolamide (PEA) | Mice | 100 | Added to animal food | Rescued cognitive deficit, reduced neuroinflammation | [5] |

| Palmitoylethanolamide (PEA) | Dogs | 10 - 15 | Micronized | Reduced pruritus and skin lesions in allergic dermatitis | [6] |

| Oleoylethanolamide (OEA) | Rats | Not specified | pH-sensitive enteric-coated capsules | Inhibition of food intake | [7] |

Table 3: Subcutaneous (s.c.) Administration of N-Acyl Ethanolamines in Mouse Models

| Compound | Animal Model | Dosage (mg/kg/day) | Delivery Method | Observed Effects | Reference |

| Palmitoylethanolamide (PEA) | Mice (Alzheimer's model) | 30 | Slow-release subcutaneous pellets | Neuroprotection, mitigated neuroinflammation | [8] |

Experimental Protocols

The following are detailed protocols for the preparation and administration of NAEs, which can be adapted for this compound.

Preparation of this compound for Administration

Materials:

-

This compound (crystalline solid)

-

Vehicle (e.g., saline/polyethylene glycol/Tween 80 (90/5/5, v/v/v), Pluronic® F-68, or as determined by solubility studies)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Determine the appropriate vehicle: Due to the lipophilic nature of long-chain NAEs, a vehicle containing a surfactant or co-solvent is often necessary for stable suspension or solution. Preliminary solubility tests are recommended. For oral administration in feed, this compound can be mixed with a small portion of the powdered diet before being incorporated into the total feed.

-

Weigh the required amount: Accurately weigh the desired amount of this compound powder.

-

Prepare the vehicle solution/suspension: In a sterile tube, prepare the chosen vehicle.

-

Dissolve/suspend the compound: Gradually add the weighed this compound to the vehicle while vortexing.

-

Ensure homogeneity: Continue vortexing until a homogenous suspension or clear solution is obtained. Sonication may be used to aid dissolution or create a finer suspension.

-

Fresh preparation: It is recommended to prepare the formulation fresh on each day of the experiment to ensure stability and prevent degradation.[2]

Administration to Animal Models

A. Intraperitoneal (i.p.) Injection:

-

Animal Restraint: Properly restrain the animal (e.g., mouse or rat) to expose the abdominal area.

-

Injection Site: Identify the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.

-

Injection: Using a sterile syringe with an appropriate gauge needle (e.g., 25-27 gauge for mice), insert the needle at a 15-30 degree angle into the peritoneal cavity.

-

Administer the dose: Slowly inject the prepared this compound formulation. The injection volume should be appropriate for the animal's size (e.g., 5-10 ml/kg for rats).[2]

-

Monitor: Observe the animal for any immediate adverse reactions.

B. Oral Gavage (p.o.):

-

Animal Restraint: Gently restrain the animal.

-

Gavage Needle: Use a sterile, flexible, or ball-tipped gavage needle of a size appropriate for the animal.

-

Administration: Carefully insert the gavage needle into the esophagus and advance it into the stomach. Administer the prepared formulation slowly.

-

Monitor: Observe the animal to ensure proper swallowing and to check for any signs of distress.

C. Administration in Diet:

-

Calculate the dose: Determine the total amount of this compound needed based on the daily food consumption of the animals and the desired dosage (mg/kg/day).

-

Prepare medicated feed: Thoroughly mix the calculated amount of this compound with a small amount of powdered chow. Gradually incorporate this pre-mix into the total amount of feed to ensure uniform distribution.

-

Monitor food intake: Monitor daily food consumption to ensure the animals are receiving the intended dose.

D. Subcutaneous (s.c.) Pellet Implantation (for chronic studies):

-